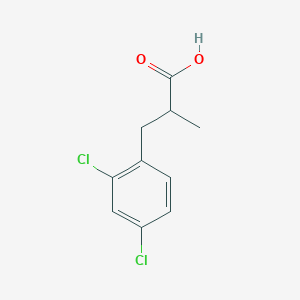

3-(2,4-Dichlorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLRMUPIJBFDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control for 3 2,4 Dichlorophenyl 2 Methylpropanoic Acid

Enantioselective Synthesis Pathways

The creation of the single desired enantiomer of 3-(2,4-dichlorophenyl)-2-methylpropanoic acid relies on asymmetric synthesis, a field dedicated to the selective production of one stereoisomer. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity using only a substoichiometric amount of a chiral catalyst. Two prominent catalytic strategies applicable to the synthesis of the target molecule are asymmetric conjugate addition and asymmetric hydrogenation.

One potential route involves the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For instance, a methyl Grignard reagent (CH₃MgBr) could be added to ethyl 3-(2,4-dichlorophenyl)acrylate. This reaction, when catalyzed by a chiral copper complex, can afford the desired product with high enantioselectivity. organic-chemistry.org The catalyst system often consists of a copper salt, such as CuBr·SMe₂, and a chiral ligand, like a Josiphos-type ferrocenyl phosphine (B1218219) ligand. The chiral ligand coordinates to the copper center, creating a chiral environment that directs the approach of the Grignard reagent to one face of the unsaturated ester, leading to the preferential formation of one enantiomer. organic-chemistry.org

| Catalyst System | Typical Substrates | Key Features |

|---|---|---|

| Cu(I)/Josiphos | α,β-Unsaturated esters, enones | High enantioselectivity with Grignard reagents. organic-chemistry.org |

| Cu(I)/Phosphoramidite | Cyclic and acyclic enones | Effective with dialkylzinc reagents. |

| Rh(I)/Chiral Diene | α,β-Unsaturated carbonyls | Utilizes air-stable arylboronic acids. nih.gov |

Another powerful strategy is the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor, such as (E)-3-(2,4-dichlorophenyl)-2-methylpropenoic acid. This method uses a chiral transition metal catalyst, typically based on rhodium or iridium, to deliver hydrogen across the double bond in a stereocontrolled manner. researchgate.netnih.gov Chiral iridium complexes with spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. nih.gov These reactions often proceed under mild conditions with low catalyst loadings and high turnover numbers, making them highly efficient. nih.gov

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a widely used class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. santiago-lab.com

| Auxiliary | Typical Application | Cleavage Conditions |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions santiago-lab.com | LiOH/H₂O₂, LiBH₄, acid hydrolysis |

| Pseudoephedrine Amides | Asymmetric α-alkylation of amides nih.gov | Acid or base hydrolysis |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | Ozonolysis or acid hydrolysis |

Diastereoselective Reactions Towards Substituted Propanoic Acids

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific configuration relative to the existing one. In the context of synthesizing this compound, a diastereoselective approach could involve a Michael addition reaction where either the nucleophile or the electrophile is chiral.

For example, a chiral enolate, such as one derived from an Evans auxiliary as described above, can undergo a conjugate addition to a suitable acceptor. While the primary application of the Evans auxiliary is alkylation, its enolate can participate in Michael additions. A more direct analogy involves the diastereoselective conjugate addition of a nucleophile to a chiral α,β-unsaturated acceptor. For instance, an achiral organocuprate could be added to an α,β-unsaturated ester derived from a chiral alcohol. The stereochemistry of the alcohol would then direct the facial selectivity of the addition. The efficiency of such substrate-controlled diastereoselection depends heavily on the nature of the chiral director and the reaction conditions. documentsdelivered.com

Multistep Reaction Sequence Design and Optimization

Strategies for Regioselective Introduction of the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group can be introduced through several methods, with Friedel-Crafts reactions being a classical approach for forming carbon-carbon bonds with aromatic rings. openstax.org However, the direct Friedel-Crafts alkylation of 1,3-dichlorobenzene (B1664543) with a propylene (B89431) derivative is problematic. Such reactions are prone to carbocation rearrangements, which would lead to undesired isomers, and polyalkylation, as the product is often more reactive than the starting material. libretexts.orgumn.edu

Alternatively, a more convergent approach involves coupling a pre-formed three-carbon chain with the aromatic ring. For example, a Grignard reagent derived from 2,4-dichloro-1-bromobenzene could be reacted with a suitable electrophile like methyl 2-methyl-3-oxopropanoate, followed by reduction and hydrolysis.

Controlled Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be interconverted into various derivatives as needed during a synthetic sequence. libretexts.orglibretexts.org These transformations are crucial for creating reactive intermediates or for protecting the carboxylic acid functionality while other parts of the molecule are being modified. slideshare.netlibretexts.org

Activation and Conversion: The hydroxyl group of a carboxylic acid is a poor leaving group, making it unreactive toward direct nucleophilic acyl substitution. libretexts.org Therefore, it must first be activated. A common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The highly reactive acid chloride can then be readily converted into esters, amides, or anhydrides by reaction with the appropriate nucleophile (alcohols, amines, or carboxylates, respectively). libretexts.org

Protection and Deprotection: In a multistep synthesis, it is often necessary to protect the carboxylic acid to prevent it from interfering with reactions at other sites. libretexts.org A common protecting group strategy is the formation of an ester , such as a methyl or benzyl (B1604629) ester. oup.com Methyl esters can be formed via Fischer esterification (acid-catalyzed reaction with methanol) or by reaction of the carboxylate with a methylating agent like methyl iodide. chemistrysteps.com They are typically removed by acid or base-catalyzed hydrolysis. libretexts.org Benzyl esters are particularly useful as they can be cleaved under neutral conditions via hydrogenolysis, a reaction that is often compatible with a wider range of other functional groups. libretexts.org

| Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | Activation for nucleophilic substitution libretexts.org |

| Carboxylic Acid | R'OH, H⁺ (Fischer) | Ester | Protection, intermediate synthesis chemistrysteps.com |

| Carboxylic Acid | 1. Base 2. R'X (SN2) | Ester | Protection (mild conditions) chemistrysteps.com |

| Acid Chloride | R'₂NH | Amide | Synthesis of amides |

| Benzyl Ester | H₂, Pd/C | Carboxylic Acid | Deprotection (Hydrogenolysis) libretexts.org |

Reaction Kinetic and Thermodynamic Parameter Optimization

The optimization of reaction kinetics and thermodynamics is crucial for maximizing yield, minimizing reaction time, and ensuring the cost-effectiveness of chemical synthesis. For a hypothetical synthesis of this compound, this would involve a systematic study of how variables like temperature, pressure, catalyst loading, and reactant concentration affect the reaction rate and equilibrium position.

Kinetic Control vs. Thermodynamic Control: In multi-step syntheses or reactions with potential side products, chemists must often choose between kinetic and thermodynamic control. mdpi.com

Kinetic control , typically achieved at lower temperatures, favors the fastest-forming product, which may not be the most stable.

Thermodynamic control , usually requiring higher temperatures and longer reaction times, allows the reaction to reach equilibrium, favoring the most stable product. mdpi.com

For the synthesis of this compound, determining the energy profiles of desired and undesired reaction pathways would be essential. However, no specific studies detailing these parameters for its synthesis have been published.

Data on Optimized Parameters: A thorough literature search did not yield specific kinetic or thermodynamic data tables for the synthesis of this compound. Such a table would typically include:

| Parameter | Optimized Value | Effect on Reaction |

| Temperature (°C) | Data not available | Influences reaction rate and product stability |

| Pressure (atm) | Data not available | Relevant for reactions involving gaseous reagents |

| Catalyst Loading (mol%) | Data not available | Affects reaction speed and cost |

| Reactant Concentration (M) | Data not available | Impacts collision frequency and reaction order |

Without experimental data, these values remain hypothetical.

Sustainable Synthesis and Green Chemistry Innovations

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. omicsonline.orgsphinxsai.comwjarr.com These innovations are critical for developing environmentally benign manufacturing processes.

A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which are often toxic, volatile, and contribute to waste. wjarr.commdpi.com

Solvent-Free Synthesis: Also known as solid-state or neat reactions, these methods involve carrying out a reaction without any solvent. This approach can lead to higher efficiency, shorter reaction times, and easier product purification. researchgate.net Techniques like grinding or microwave irradiation can be employed to facilitate solvent-free reactions. mdpi.com While this is a promising approach for many organic syntheses, its application to the production of this compound has not been documented.

Reduced-Solvent Systems: When a solvent is necessary, green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. wjarr.com These solvents are less harmful to the environment and human health. Research into the synthesis of other complex organic molecules has demonstrated the feasibility of these systems, but specific examples for this compound are absent from the literature.

Catalysts are fundamental to green chemistry as they increase reaction efficiency and can reduce energy consumption. omicsonline.org The development of recyclable catalysts is particularly important for sustainability, as it minimizes waste and reduces the cost associated with expensive catalytic materials, such as precious metals like palladium. mdpi.commdpi.com

Heterogeneous Catalysts: Solid-phase catalysts (heterogeneous catalysts) are often preferred because they can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. nsf.gov This contrasts with homogeneous catalysts, which are dissolved in the reaction medium and are more difficult to recover.

Recyclability and Performance: An ideal recyclable catalyst maintains high activity and selectivity over multiple cycles. Research in other areas has focused on stabilizing catalytic nanoparticles on solid supports to prevent leaching and deactivation. mdpi.comnsf.gov For instance, palladium nanoparticles stabilized in polymer matrices have been studied for their recyclability in carbon-carbon bond-forming reactions. mdpi.com

The table below illustrates typical data from a catalyst recycling study, though it is important to reiterate that this is a generalized example, as no such data exists specifically for the synthesis of this compound.

| Cycle Number | Catalyst | Yield (%) | Recycled Catalyst Mass (%) |

| 1 | Hypothetical Catalyst A | Data not available | 100 |

| 2 | Hypothetical Catalyst A | Data not available | Data not available |

| 3 | Hypothetical Catalyst A | Data not available | Data not available |

| 4 | Hypothetical Catalyst A | Data not available | Data not available |

The development of a robust, recyclable catalyst would be a key innovation for the sustainable synthesis of this compound, but this remains an unexplored area of research.

Mechanistic Investigations of Chemical Transformations Involving 3 2,4 Dichlorophenyl 2 Methylpropanoic Acid

Advanced Studies on Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 3-(2,4-Dichlorophenyl)-2-methylpropanoic acid into esters and amides is fundamental to the synthesis of its derivatives. Research in this area delves into the catalytic processes that facilitate these transformations and the factors that govern their efficiency.

The classic Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a primary method for converting this compound to its corresponding esters. The generally accepted mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the carbonyl oxygen then yield the ester. While specific intermediates for the esterification of this compound have not been isolated and characterized in detail in published literature, the pathway is inferred from extensive studies on analogous carboxylic acids.

For amidation reactions, various coupling agents are employed to activate the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and a urea (B33335) byproduct. The mechanistic understanding of these reactions is crucial for optimizing reaction conditions and minimizing side products.

Below is a representative table of catalysts and reagents commonly used for the esterification and amidation of carboxylic acids, which are applicable to this compound.

| Transformation | Catalyst/Reagent | Typical Conditions | Intermediate Type |

| Esterification | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Protonated Carbonyl |

| Esterification | Thionyl Chloride (SOCl₂) | Formation of acyl chloride, then reaction with alcohol | Acyl Chloride |

| Amidation | Dicyclohexylcarbodiimide (DCC) | Room temperature in an aprotic solvent | O-acylisourea |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature, often in the presence of a catalyst like DMAP | O-acylisourea |

The reactivity of this compound in esterification and amidation reactions is significantly influenced by both steric and electronic factors. The presence of a methyl group on the α-carbon to the carboxyl group introduces steric hindrance, which can affect the rate of nucleophilic attack at the carbonyl carbon. This steric bulk can make the approach of larger alcohols or amines more difficult, potentially requiring more forcing reaction conditions or specialized catalysts to achieve high yields.

A summary of the expected influences is provided in the table below.

| Factor | Influence on Esterification/Amidation | Rationale |

| α-Methyl Group (Steric) | Decreased reaction rate | Hinders nucleophilic attack at the carbonyl carbon. |

| 2,4-Dichlorophenyl Group (Electronic) | Increased reaction rate | Electron-withdrawing nature of chlorine atoms increases the electrophilicity of the carbonyl carbon. |

Reduction and Oxidation Reactions of Specific Functional Groups

The selective modification of the carboxylic acid, aryl ring, or alkyl chain through reduction and oxidation reactions opens avenues for creating a diverse range of derivatives from this compound.

The reduction of the carboxylic acid functionality in this compound to a primary alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a metal-hydride complex, leading to the corresponding alcohol, 3-(2,4-Dichlorophenyl)-2-methylpropan-1-ol. The chemoselectivity of this reduction is high for the carboxylic acid group in the presence of the aromatic ring, which is generally stable to these conditions.

The partial reduction of the carboxylic acid to the corresponding aldehyde, 3-(2,4-Dichlorophenyl)-2-methylpropanal, is a more challenging transformation. This typically requires the use of more specialized and sterically hindered reducing agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

The table below outlines common reagents for these reductions.

| Desired Product | Reagent | Key Considerations |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent; requires anhydrous conditions. |

| Primary Alcohol | Borane (BH₃) | Milder than LiAlH₄ and more selective. |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) on an ester derivative | Requires low temperatures to prevent over-reduction. |

| Aldehyde | Conversion to acid chloride followed by reduction with a hindered hydride | Two-step process offering good control. |

The oxidative transformation of this compound is a less explored area. The dichlorinated phenyl ring is relatively resistant to oxidation under standard conditions. However, under harsh oxidative conditions, degradation of the aromatic ring can occur. More targeted oxidations could potentially involve the introduction of a hydroxyl group onto the aromatic ring, although this would likely require specific directing groups or catalytic systems to control the regioselectivity.

Oxidation of the alkyl chain is also a possibility. For instance, benzylic oxidation is a common transformation for alkyl-substituted aromatic compounds, but this molecule lacks a benzylic proton at the position adjacent to the ring. Therefore, oxidation of the alkyl chain would likely require more aggressive reagents and could lead to a mixture of products. Further research is needed to develop selective oxidative methods for this compound.

Aryl Group Functionalization and Derivatization Strategies

The dichlorophenyl ring of this compound is a key site for further functionalization. The chlorine atoms can potentially be replaced through nucleophilic aromatic substitution (SNA) reactions, although the ring is not highly activated towards this type of reaction. The presence of electron-withdrawing groups is generally required to facilitate SNA.

More commonly, the aromatic C-H bonds could be targeted for functionalization through electrophilic aromatic substitution or transition-metal-catalyzed C-H activation. However, the directing effects of the existing substituents (the two chlorine atoms and the alkyl chain) would need to be carefully considered to predict the regioselectivity of such reactions. For example, the alkyl group is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. This could lead to complex product mixtures.

Another approach for derivatization is through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by first converting one of the C-Cl bonds to a more reactive group like a boronic ester or an amine. These strategies would significantly expand the range of accessible derivatives of this compound.

Synthesis and Antifungal Activity of Novel 2-(2,4-dichlorophenyl)-2,3-epoxypropyl Aryl Ethers and Their Corresponding Diols (2011-06-03) The synthesis of a series of novel 2-(2,4-dichlorophenyl)-2,3-epoxypropyl aryl ethers 3a–l is described. The structures of the title compounds were established by IR, 1H NMR, 13C NMR, MS and elemental analyses. The crystal structure of 3a was determined by X-ray diffraction analysis. The antifungal activities of the title compounds were tested in vitro. The preliminary results indicated that some of the compounds exhibit good antifungal activity against five plant pathogenic fungi. ... (2011-06-03) The preliminary results indicated that some of the compounds exhibit good antifungal activity against five plant pathogenic fungi. ... The title compounds were synthesized by the reaction of 2-(2,4-dichlorophenyl)-2,3-epoxypropan-1-ol with substituted phenols in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) (Scheme 1). ... The key intermediate 2-(2,4-dichlorophenyl)-2,3-epoxypropan-1-ol (2) was prepared from 2,4-dichloroacetophenone according to a literature method. ... (2011-06-03) The synthesis of a series of novel 2-(2,4-dichlorophenyl)-2,3-epoxypropyl aryl ethers 3a–l is described. The structures of the title compounds were established by IR, 1H NMR, 13C NMR, MS and elemental analyses. The crystal structure of 3a was determined by X-ray diffraction analysis. The antifungal activities of the title compounds were tested in vitro. ... (2011-06-03) The title compounds were synthesized by the reaction of 2-(2,4-dichlorophenyl)-2,3-epoxypropan-1-ol with substituted phenols in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) (Scheme 1). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31KqJpE5vW4X6f7v29sV7_hW2G3q2Y8iF8Kk9z22q4T68_VvY2e-33KqXhXvTfQe-v0lq7-W828828y60-sT-E_t7l1_m1r6-6-Y2-6-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-8-2-2-4-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-4-8-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-e-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-5-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-t-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-T-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-T-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-t-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-a-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-T-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2--2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-e-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-T-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-2-á

Elucidation of Structural and Conformational Dynamics of 3 2,4 Dichlorophenyl 2 Methylpropanoic Acid

Solid-State Structural Analysis

The solid-state structure of a molecule provides fundamental insights into its three-dimensional arrangement and intermolecular interactions in the crystalline form.

X-ray crystallography is the definitive technique for determining the precise atomic arrangement within a crystal. nih.gov For 3-(2,4-Dichlorophenyl)-2-methylpropanoic acid, a single crystal X-ray diffraction study would reveal critical information, including:

Molecular Conformation: The dihedral angles between the phenyl ring and the propanoic acid side chain, as well as the torsion angles within the side chain itself. This would elucidate the preferred spatial orientation of the substituent groups.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can indicate the nature of chemical bonds and any strain within the molecule.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (between the carboxylic acid groups), halogen bonding (involving the chlorine atoms), and van der Waals interactions. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material.

A hypothetical data table for the crystallographic analysis is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.88 |

| β (°) | 98.7 |

| Volume (ų) | 1112.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.395 |

Polymorphism refers to the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. A study on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The conformational flexibility of the molecule could potentially give rise to different polymorphic forms. rsc.org

Solution-Phase Conformational Studies

In solution, molecules are typically more flexible than in the solid state. Studying the conformational dynamics in solution provides a more accurate picture of the molecule's behavior in a biological or chemical environment.

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of conformational exchange processes, such as bond rotations. nih.govresearchgate.net For this compound, DNMR could be used to determine the energy barrier for rotation around the single bond connecting the dichlorophenyl ring and the propanoic acid side chain. By monitoring the changes in the NMR spectrum at different temperatures, the rate of rotation can be calculated, and from this, the activation energy for the process can be determined. This provides quantitative information about the flexibility of the molecule in solution.

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as two enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential tool for studying chiral molecules. harvard.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. harvard.edu For a sample of this compound:

Absolute Configuration: The CD spectrum of a pure enantiomer can be used to determine its absolute configuration (R or S) by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration. nih.gov

Enantiomeric Excess: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample. This allows for the quantitative determination of the purity of a chiral sample.

Advanced Spectroscopic Characterization Techniques

In addition to the core techniques mentioned above, a comprehensive structural elucidation of this compound would employ a suite of other spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the basic molecular structure by identifying the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, and the C-Cl bonds of the dichlorophenyl ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the connectivity between atoms within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation information that is critical for assembling the molecular structure.

Connectivity Analysis: A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would show correlations between the methine proton (H-2) and the protons of the adjacent methyl group (H-4) and methylene group (H-3). It would also show correlations between the methylene protons (H-3) and the methine proton (H-2).

The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for the methine (C-2), methylene (C-3), and methyl (C-4) groups based on their attached proton chemical shifts.

Stereochemistry: While standard 2D-NMR techniques primarily establish connectivity, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms, which can aid in conformational analysis. However, for determining the absolute stereochemistry of the chiral center at C-2, other techniques such as Vibrational Circular Dichroism are typically required.

Expected NMR Data: The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures and substituent effects.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations (COSY, HMBC) |

| 1 (COOH) | ~12.0 (s, 1H) | ~180.0 | HMBC to H-2, H-4 |

| 2 (CH) | ~2.8 (m, 1H) | ~45.0 | COSY with H-3, H-4; HMBC to C-1, C-3, C-4, C-1' |

| 3 (CH₂) | ~3.0 (dd, 1H), ~3.2 (dd, 1H) | ~38.0 | COSY with H-2; HMBC to C-1', C-2', C-6' |

| 4 (CH₃) | ~1.2 (d, 3H) | ~18.0 | COSY with H-2; HMBC to C-1, C-2, C-3 |

| 1' (Ar-C) | - | ~138.0 | HMBC from H-3 |

| 2' (Ar-C-Cl) | - | ~134.0 | HMBC from H-3' |

| 3' (Ar-CH) | ~7.4 (d, 1H) | ~130.0 | COSY with H-5' |

| 4' (Ar-C-Cl) | - | ~132.0 | HMBC from H-3', H-5' |

| 5' (Ar-CH) | ~7.2 (dd, 1H) | ~128.0 | COSY with H-3', H-6' |

| 6' (Ar-CH) | ~7.3 (d, 1H) | ~131.0 | COSY with H-5' |

Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

Functional Group Analysis: The key functional groups in the molecule are the carboxylic acid group (-COOH), the aromatic dichlorophenyl ring, and the aliphatic chain. Each of these groups gives rise to characteristic vibrational bands.

Carboxylic Acid Group: The most prominent feature in the FT-IR spectrum is the broad O-H stretching vibration of the carboxylic acid, typically observed in the 2500-3300 cm⁻¹ region, which arises from strong hydrogen bonding between molecules. The C=O stretching vibration of the carbonyl group appears as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (below 1500 cm⁻¹).

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the ring typically appear as a series of bands between 1450 and 1600 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Aliphatic Chain: The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-2960 cm⁻¹ range. Bending vibrations for these groups appear around 1375-1465 cm⁻¹.

C-Cl Bonds: The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Intermolecular Interactions: The broadness of the O-H stretching band in the FT-IR spectrum is a clear indication of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state or in concentrated solutions. These interactions can influence the position and shape of other vibrational bands, particularly the C=O stretching frequency.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| O-H stretch (H-bonded) | 2500-3300 | Broad, Strong | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium-Strong | Medium-Strong |

| C=O stretch | 1700-1725 | Strong, Sharp | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| Aliphatic C-H bend | 1375-1465 | Medium | Medium |

| C-O stretch / O-H bend | 1210-1320 | Medium | Weak |

| Aromatic C-H o.o.p. bend | 700-900 | Strong | Weak |

| C-Cl stretch | 600-800 | Strong | Medium |

High-Resolution Mass Spectrometry for Elucidation of Reaction Products and Novel Species

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its potential reaction products or impurities with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined.

Molecular Ion and Isotopic Pattern: The molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative abundance of the isotopes ³⁵Cl and ³⁷Cl will result in a distinctive M, M+2, and M+4 pattern, which is a clear indicator of a dichlorinated compound. HRMS can confirm that the measured isotopic distribution matches the theoretical distribution for the molecular formula C₁₀H₁₀Cl₂O₂.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) can be used to fragment the molecule, providing structural information. The fragmentation pattern can help to identify different parts of the molecule. Common fragmentation pathways for this compound would likely include:

Loss of the carboxylic acid group (-COOH) as a radical.

Decarboxylation (loss of CO₂).

Cleavage of the bond between C-2 and C-3, leading to fragments corresponding to the dichlorobenzyl moiety and the methylpropanoic acid moiety.

Fragmentation of the aromatic ring, although this is generally less favorable.

The exact masses of the fragment ions, as determined by HRMS, can be used to deduce their elemental compositions, thus providing strong evidence for the proposed fragmentation pathways and confirming the structure of the parent molecule.

Expected HRMS Data:

| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₀Cl₂O₂ | 232.0058 | Molecular Ion |

| [M-COOH]⁺ | C₉H₉Cl₂ | 187.0081 | Loss of carboxylic acid radical |

| [M-CO₂]⁺ | C₉H₁₀Cl₂ | 188.0160 | Decarboxylation (rearrangement) |

| [C₇H₅Cl₂]⁺ | C₇H₅Cl₂ | 158.9768 | Dichlorotropylium ion from cleavage and rearrangement |

| [C₇H₆Cl]⁺ | C₇H₆Cl | 125.0158 | Loss of one chlorine atom from dichlorobenzyl fragment |

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration (R or S) of chiral molecules in solution. americanlaboratory.com

Methodology: The absolute stereochemistry of this compound can be determined by comparing its experimental VCD spectrum with the theoretically calculated VCD spectra for both the (R) and (S) enantiomers. The process involves:

Experimental Measurement: The VCD spectrum of one enantiomer of the compound is recorded in a suitable solvent.

Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers are optimized using quantum chemical calculations, such as Density Functional Theory (DFT). A conformational search is often necessary to identify the most stable conformers.

Spectral Calculation: The theoretical VCD spectra for the most stable conformers of both enantiomers are calculated.

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the measured sample. americanlaboratory.com

The VCD signals are typically most intense and informative in the mid-infrared region (1000-1800 cm⁻¹), where the vibrations of the chiral center and its surrounding groups are prominent. For this compound, the VCD bands associated with the C-H bending modes of the chiral center, the C-O-H bending, and the C=O stretching of the carboxylic acid group are expected to be particularly useful for stereochemical assignment.

Expected VCD Data Interpretation: A hypothetical comparison of the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers is presented in the table below. The sign (+ or -) of the VCD bands is critical for the assignment.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Calculated VCD Sign for (S)-enantiomer |

| ~1710 | C=O stretch | + | + | - |

| ~1460 | CH₃ asymmetric bend | - | - | + |

| ~1380 | CH₃ symmetric bend | + | + | - |

| ~1250 | C-O stretch / O-H bend | - | - | + |

| ~1100 | C-C stretch | + | + | - |

This is a hypothetical example. The actual signs and intensities would depend on the specific molecular conformation and vibrational couplings.

A match between the experimental and the calculated (R)-enantiomer signs, as shown in the table, would confirm the absolute configuration of the sample as (R).

Computational Chemistry and Theoretical Modeling of 3 2,4 Dichlorophenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and reactivity. For 3-(2,4-Dichlorophenyl)-2-methylpropanoic acid, these calculations can elucidate the effects of the dichlorinated phenyl ring and the carboxylic acid group on its electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for predicting the properties of medium-sized organic molecules like this compound.

A primary application of DFT is the optimization of the molecule's three-dimensional geometry. By calculating the forces on each atom, the method iteratively adjusts atomic positions until a minimum energy structure is found. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, a DFT study would reveal the precise spatial relationship between the dichlorophenyl ring and the propanoic acid chain.

Furthermore, DFT is extensively used to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This allows for the theoretical assignment of spectral peaks to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the C-Cl bonds on the phenyl ring. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), identifying the electronic transitions responsible for them.

Table 1: Predicted Molecular Geometry Parameters from a Representative DFT Calculation This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Carboxyl) | Value in Angstroms (Å) |

| O-H Bond Length (Carboxyl) | Value in Angstroms (Å) |

| C-Cl Bond Length (Position 2) | Value in Angstroms (Å) |

| C-Cl Bond Length (Position 4) | Value in Angstroms (Å) |

| Phenyl-Propanoic C-C Angle | Value in Degrees (°) |

| Carboxyl O-C=O Angle | Value in Degrees (°) |

Table 2: Predicted Spectroscopic Data from a Representative DFT Calculation This table illustrates the type of data obtained from DFT frequency and NMR calculations.

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| Vibrational Frequency (IR) | Value in cm⁻¹ | C=O stretch |

| Vibrational Frequency (IR) | Value in cm⁻¹ | O-H stretch |

| ¹³C NMR Chemical Shift | Value in ppm | Carboxyl Carbon (COOH) |

| ¹H NMR Chemical Shift | Value in ppm | Carboxyl Proton (COOH) |

| Electronic Transition (UV-Vis) | Value in nm | π → π* transition |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Parameters

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory can provide higher accuracy for energetic and certain spectroscopic properties.

These high-accuracy methods are particularly valuable for calculating fundamental thermodynamic quantities. For this compound, ab initio calculations could provide precise values for its heat of formation, atomization energy, ionization potential, and electron affinity. Such data is crucial for understanding the molecule's stability and its behavior in chemical reactions. While DFT provides good geometric and vibrational data, high-level ab initio methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" for single-point energy calculations, providing benchmark energetic data.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms and bonds within a molecule over time. An MD simulation can reveal the accessible conformations of this compound and their relative stabilities.

Conformational Sampling and Stability Analysis

The structure of this compound contains several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. MD simulations explore these possibilities by simulating the molecule's movement over a period, typically from nanoseconds to microseconds.

This process, known as conformational sampling, maps out the potential energy surface of the molecule. The simulation trajectory can be analyzed to identify the most frequently visited conformations, which correspond to low-energy, stable states. The analysis can reveal, for example, the preferred orientation of the dichlorophenyl ring relative to the propanoic acid backbone and how intramolecular interactions, such as steric hindrance between the methyl group and the phenyl ring, influence this preference. The results are often visualized in a Ramachandran-like plot, showing the energy as a function of key dihedral angles.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to studying these effects by including solvent molecules explicitly in the simulation box or by using an implicit solvent model that approximates the solvent as a continuous medium.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. Using methods like DFT, it is possible to map the potential energy surface that connects reactants to products.

This analysis involves locating and characterizing the structures of not only the stable reactants and products but also any high-energy intermediates and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.

Computational Elucidation of Complex Reaction Pathways and Intermediates

The synthesis of this compound can involve several reaction steps, each with potential intermediates and transition states. Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), can be employed to map out the potential energy surface of the reaction pathways. nih.govmdpi.com

For instance, a plausible synthesis route might involve the reaction of 2,4-dichlorobenzyl chloride with a propanoate derivative. DFT calculations could be used to model this reaction, identifying the structures of reactants, transition states, and products. By calculating the energies of these species, the most energetically favorable pathway can be determined.

Key aspects that can be investigated include:

Identification of Intermediates: Computational models can predict the formation of transient species, such as carbocations or other reactive intermediates, which may not be easily detectable through experimental means.

Stereoselectivity: If chiral centers are formed during the synthesis, computational methods can help predict the stereochemical outcome by comparing the energies of diastereomeric transition states.

Solvent Effects: The influence of the solvent on the reaction pathway can be modeled using implicit or explicit solvent models, providing a more realistic representation of the reaction conditions.

While specific studies on this exact molecule are scarce, research on related dichlorophenyl compounds demonstrates the utility of these methods. For example, DFT has been used to study the structural and electronic properties of other dichlorophenyl derivatives, providing a foundation for how such calculations would be approached for this compound. nih.govmdpi.com

Activation Energy Barriers and Rate Constant Determinations

A critical aspect of understanding a chemical reaction is its kinetics, which are governed by the activation energy barrier (Ea). Computational chemistry provides a direct route to calculating these barriers. The energy difference between the reactants and the transition state on the potential energy surface corresponds to the activation energy.

Once the activation energy is known, the rate constant (k) for a particular reaction step can be estimated using transition state theory, often expressed through the Eyring equation. This allows for a theoretical prediction of reaction rates under different temperatures. For example, in the degradation of 2,4-dichlorophenol (B122985), a related compound, activation energies have been determined to understand the kinetics of the process. mdpi.com

Illustrative Data Table for a Hypothetical Reaction Step: This table demonstrates the type of data that could be generated for a key step in the synthesis of this compound.

| Parameter | Calculated Value (Illustrative) | Unit | Method |

| Enthalpy of Reactants | -450.5 | Hartree | DFT/B3LYP |

| Enthalpy of Transition State | -449.8 | Hartree | DFT/B3LYP |

| Activation Energy (Ea) | 439.2 | kJ/mol | Calculated |

| Pre-exponential Factor (A) | 1.2 x 10¹³ | s⁻¹ | Estimated |

| Rate Constant (k) at 298 K | 2.5 x 10⁻⁵ | s⁻¹ | Calculated |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies for this reaction were not found in the searched literature.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties and environmental behavior. researchgate.net These models are invaluable for predicting the properties of new or untested chemicals, thereby reducing the need for expensive and time-consuming experimental measurements.

Prediction of Physicochemical Properties

For this compound, QSPR models can predict a range of important physicochemical properties based on its molecular descriptors. These descriptors are numerical values derived from the chemical structure, such as molecular weight, volume, surface area, and electronic properties.

Commonly predicted properties include:

Octanol-Water Partition Coefficient (log Kow): An indicator of a substance's lipophilicity and potential for bioaccumulation.

Water Solubility (log S): Determines the compound's distribution in aqueous environments.

Vapor Pressure (log VP): Relates to the volatility of the compound.

Boiling Point and Melting Point: Fundamental physical properties.

Various QSPR models, from simple linear regressions to more complex machine learning algorithms, have been developed for these predictions. rsc.org While a specific QSPR study for this compound is not available, its properties can be estimated using generalized models trained on large datasets of diverse chemicals.

Illustrative Data Table of Predicted Physicochemical Properties:

| Property | Predicted Value (Illustrative) | Unit | QSPR Model Type |

| log Kow | 4.12 | - | Fragment-based |

| Water Solubility | 50.3 | mg/L | Regression |

| Vapor Pressure | 0.002 | Pa | Machine Learning |

| Boiling Point | 325.8 | °C | Group Contribution |

| Melting Point | 112.5 | °C | Group Contribution |

Note: The values in this table are illustrative predictions and are not based on a specific, published QSPR model for this compound.

Correlation with Environmental Behavior Parameters

The environmental fate of a chemical is of significant concern. QSPR models can be used to predict key parameters that govern a compound's behavior in the environment. For chlorinated aromatic compounds, these models are particularly relevant due to their potential persistence and toxicity. nih.govsemanticscholar.orgnih.gov

Key environmental parameters that can be modeled include:

Soil Sorption Coefficient (Koc): Predicts the tendency of a chemical to bind to soil organic carbon, which affects its mobility and bioavailability. researchgate.netfrontiersin.org QSPR models for soil sorption often use descriptors related to hydrophobicity and molecular size. researchgate.net

Biodegradation Rate: While more complex to predict, QSPR can provide an indication of a compound's susceptibility to microbial degradation. nih.govresearchgate.net Descriptors in these models may include the presence of specific functional groups and electronic parameters.

Atmospheric Half-Life: For volatile compounds, QSPR can estimate the rate of degradation in the atmosphere due to reactions with hydroxyl radicals.

Studies on other chlorinated hydrocarbons have shown that properties like the soil sorption coefficient can be effectively predicted using QSPR, providing a valuable tool for environmental risk assessment. researchgate.net

Illustrative Data Table of Predicted Environmental Behavior Parameters:

| Parameter | Predicted Value (Illustrative) | Unit | Significance |

| Soil Sorption Coeff. (log Koc) | 3.85 | L/kg | High potential for soil sorption |

| Biodegradation Half-Life | > 180 | Days | Likely to be persistent |

| Atmospheric Half-Life | 2.5 | Days | Moderate persistence in air |

Note: The values in this table are for illustrative purposes to demonstrate the application of QSPR in predicting environmental fate and are not derived from specific experimental data for this compound.

Applications of 3 2,4 Dichlorophenyl 2 Methylpropanoic Acid As a Chemical Building Block and in Advanced Materials Science

Role as a Key Intermediate in Complex Organic Synthesis